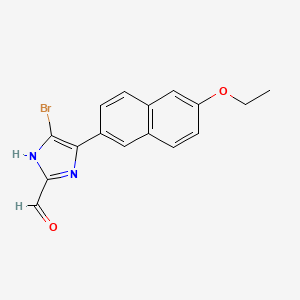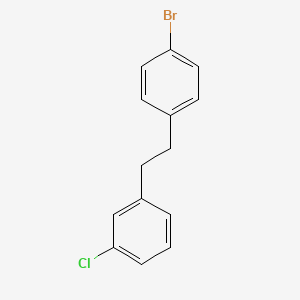
5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “MFCD33022742” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022742” involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of “MFCD33022742” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to achieve high efficiency and cost-effectiveness. The use of advanced technologies such as flow chemistry and process intensification techniques further enhances the production capabilities.
化学反应分析
Types of Reactions
“MFCD33022742” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving “MFCD33022742” typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of “MFCD33022742” with altered functional groups, enhancing its chemical and physical properties for specific applications.
科学研究应用
“MFCD33022742” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of “MFCD33022742” involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to a cascade of biochemical events. The precise molecular interactions and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
“MFCD33022742” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with analogous structures or functional groups, such as “MFCD33022743” and “MFCD33022744”.
Uniqueness: “MFCD33022742” exhibits distinct reactivity and stability profiles, making it suitable for specific applications where other compounds may not perform as effectively.
属性
分子式 |
C16H13BrN2O2 |
|---|---|
分子量 |
345.19 g/mol |
IUPAC 名称 |
5-bromo-4-(6-ethoxynaphthalen-2-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H13BrN2O2/c1-2-21-13-6-5-10-7-12(4-3-11(10)8-13)15-16(17)19-14(9-20)18-15/h3-9H,2H2,1H3,(H,18,19) |
InChI 键 |
YJFGSSWNMGQKAU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)


![2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13688447.png)
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13688454.png)





![2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole](/img/structure/B13688491.png)
![6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
![5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)
![7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine](/img/structure/B13688514.png)
